REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[CH:25]([Cl:26])([Cl:27])[Cl:28].[OH:6][CH2:7][CH2:8][c:9]1[c:10](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[n:11][c:12]([CH3:14])[o:13]1.[S:21]([Cl:22])([Cl:23])=[O:24]>>[CH2:7]([CH2:8][c:9]1[c:10](-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[n:11][c:12]([CH3:14])[o:13]1)[Cl:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(-c2ccccc2)c(CCO)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1nc(-c2ccccc2)c(CCCl)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |